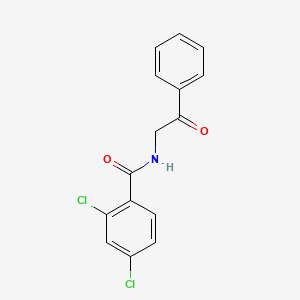![molecular formula C13H21N5O2S B5638265 5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)
5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to the [1,2,4]triazolo[1,5-a]pyrimidine core involves multiple steps, starting from basic ketosulfonamides or aminoazoles, leading to the formation of target compounds through reactions with aldehydes, sulfonamides, or other reagents in specific conditions. For example, derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides are synthesized using β-ketosulfonamides, which are prepared from 1-(methylsulfonyl)piperidine, and then reacted with aromatic aldehydes and 3-amino-1,2,4-triazole in DMF to form target compounds (Chemistry of Heterocyclic Compounds, 2015).
Molecular Structure Analysis
The molecular structure of these compounds, as determined by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, reveals a complex architecture that is central to their chemical reactivity and potential biological activity. For example, the structure of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines showcases the intricate arrangement of atoms and functional groups, which are crucial for their subsequent chemical behavior (Synthetic Communications, 2020).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions, condensations, and cyclizations, leading to a wide range of derivatives with diverse properties. For instance, the nucleophilic substitution reactions involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives can result in the formation of compounds with different substituents, significantly altering their chemical properties and potential applications (Chemical & Pharmaceutical Bulletin, 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are influenced by their molecular structure and substituents. Detailed crystallographic studies can reveal the arrangement of molecules in the solid state, highlighting the impact of hydrogen bonding, π-π stacking interactions, and other intermolecular forces on the compound's stability and physical characteristics (Acta crystallographica. Section C, Crystal structure communications, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding the behavior of these compounds under various conditions. Studies on the reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives towards different reagents provide insight into their potential for further chemical modifications and applications in synthesis and other areas of chemistry (Russian Journal of Applied Chemistry, 2007).
将来の方向性
The future directions for research on 1,2,4-triazole-containing compounds, like the given compound, include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, the design of energetic compounds based on [1,2,4]triazolo[1,5-a][1,3,5]triazine fused backbone by introducing functional groups into the molecular scaffold is another area of future research .
特性
IUPAC Name |
5,6,7-trimethyl-N-(3-methylbutyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-8(2)6-7-14-21(19,20)13-16-12-15-10(4)9(3)11(5)18(12)17-13/h8,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMIWXIMRVPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)NCCC(C)C)N=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-trimethyl-N-(3-methylbutyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)
![N-[rel-(3R,4S)-1-(3-fluoro-4-pyridinyl)-4-isopropyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5638187.png)
![2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638193.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-methyl-1,3-benzoxazol-6-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5638202.png)
![3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5638206.png)
![1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5638214.png)
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5638225.png)
![2-{[1-(2-methoxyphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5638234.png)
![2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B5638256.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5638262.png)

![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)
